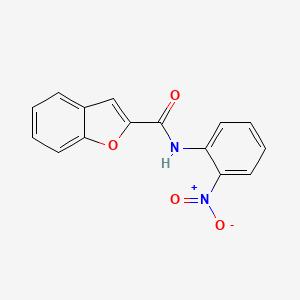

N-(2-nitrophenyl)-1-benzofuran-2-carboxamide

Descripción

N-(2-Nitrophenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a 2-nitrophenyl substituent attached to the benzofuran core via an amide linkage. The benzofuran scaffold is known for its pharmacological versatility, and the addition of the nitro group in the ortho position of the phenyl ring introduces unique electronic and steric properties.

Propiedades

IUPAC Name |

N-(2-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-15(14-9-10-5-1-4-8-13(10)21-14)16-11-6-2-3-7-12(11)17(19)20/h1-9H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVITZSQHHOLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-1-benzofuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-nitroaniline with benzofuran-2-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of N-(2-nitrophenyl)-1-benzofuran-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-nitrophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

Reduction: Formation of N-(2-aminophenyl)-1-benzofuran-2-carboxamide.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Oxidation: Formation of benzofuran-2,3-dione and other oxidized products.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of N-(2-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the benzofuran ring system can interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparación Con Compuestos Similares

Structural and Functional Analysis

The table below compares N-(2-nitrophenyl)-1-benzofuran-2-carboxamide with structurally related benzofuran carboxamides and other heterocyclic analogs:

Key Findings

In contrast, the para-nitro group in N-(4-nitrophenyl)-3-(2-chloro-6-fluorobenzamido)-1-benzofuran-2-carboxamide enhances electronic interactions with target proteins, improving binding affinity .

Benzofuran vs. Naphthalene Cores :

- Benzofuran derivatives generally exhibit greater rigidity than naphthalene-based compounds, which may improve selectivity for biological targets. For example, N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (naphthalene core) showed antimycobacterial activity but may lack the metabolic stability of benzofuran analogs .

Substituent Effects: Halogenated derivatives (e.g., chloro-fluoro groups in ) increase hydrophobicity and membrane permeability, which is critical for antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.